molecular formula C9H14N2O3S B8706920 Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate

Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate

Cat. No.: B8706920
M. Wt: 230.29 g/mol
InChI Key: NZEOQUWJGKTXRQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-6-4-10-7(5-12)15-6/h4,12H,5H2,1-3H3,(H,11,13)

InChI Key

NZEOQUWJGKTXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (1.1 g, 29.2 mmol) was added portion wise to a solution of Ethyl 5-(tert-butoxycarbonyl amino)thiazole-2-carboxylate (Intermediate Z, 4 g, 14.6 mmol) in MeOH (40 mL) at 0° C. over a period of 30 mins and stirred at RT for 16 h. After completion, solvent was evaporated, the solid residue was dissolved in ice water (50 mL) and extracted with EtOAc (2×50 mL) The combined extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4, filtered and evaporated. The crude was purified by column chromatography by using SiO2, eluting with EtOAc:Petroleum ether (2:8) to afford Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (2.9 g, 84.8%) as white solid.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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